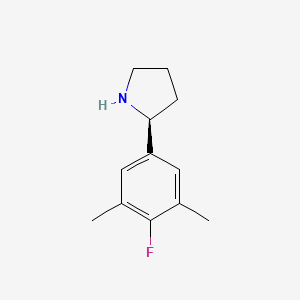![molecular formula C17H32N2O2 B13322562 tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13322562.png)
tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate: is an organic compound with the molecular formula C15H28N2O2. It is a versatile compound widely used in the pharmaceutical and chemical industries. This compound is known for its biological activities, including anti-inflammatory, antioxidant, and antifungal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves the reaction of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate with hydrogen in the presence of wet palladium on carbon (Pd/C) under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms with modified functional groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a key intermediate in the synthesis of various organic compounds and drugs.
Biology: Exhibits biological activities such as anti-inflammatory, antioxidant, and antifungal properties.
Industry: Used in polymer stabilization and as a protecting group reagent for amino acids.
Mechanism of Action
The exact mechanism of action of tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5 its biological activities suggest that it may interact with various molecular targets and pathways involved in inflammation, oxidative stress, and fungal growth.
Comparison with Similar Compounds
- tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
- tert-Butyl 9-(aminomethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Comparison: tert-Butyl 9-amino-2,2-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to its specific structural features and biological activities. Compared to similar compounds, it offers a distinct combination of anti-inflammatory, antioxidant, and antifungal properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C17H32N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
tert-butyl 9-amino-4,4-dimethyl-3-azaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C17H32N2O2/c1-15(2,3)21-14(20)19-11-10-17(12-16(19,4)5)8-6-13(18)7-9-17/h13H,6-12,18H2,1-5H3 |
InChI Key |
ZCYVIXMZJDWAHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CCC(CC2)N)CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)
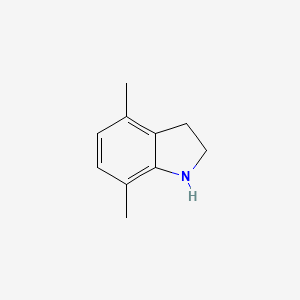
![3-Methyl-1-[(3-methylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13322497.png)
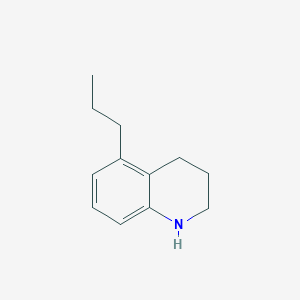
![4-Methyl-2-[(pyrimidin-5-ylmethyl)amino]pentan-1-ol](/img/structure/B13322508.png)
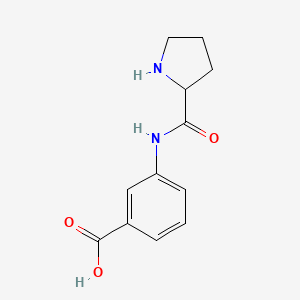
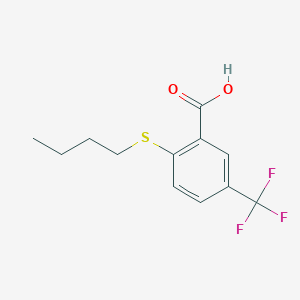
![{[(2-Iodocyclopentyl)oxy]methyl}cyclohexane](/img/structure/B13322518.png)
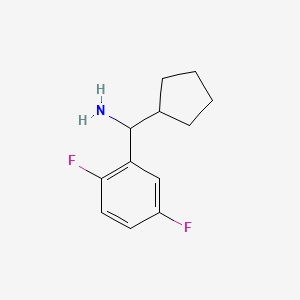

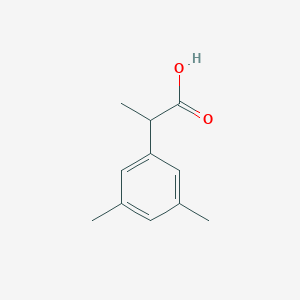
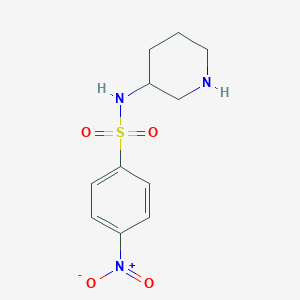
![(3S)-5,5-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13322543.png)
